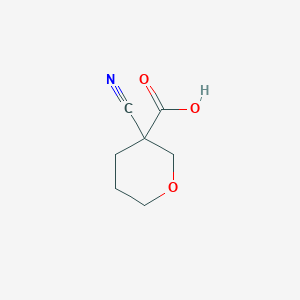

3-Cyanooxane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

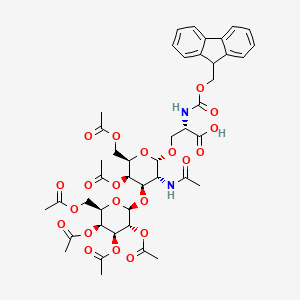

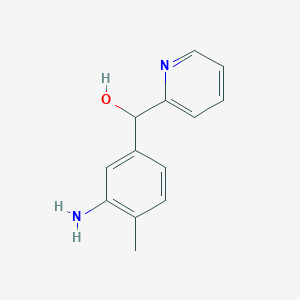

3-Cyanooxane-3-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a biosynthetic intermediate used in various fields of research and industry.

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

Carboxylic acids, such as 3-Cyanooxane-3-carboxylic acid, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids, including 3-Cyanooxane-3-carboxylic acid, are weak acids with their acidity constants, Ka, being approximately 10−5 . They are more stable than would be expected by summing up their bond energies .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Cyanooxane-3-carboxylic acid plays a significant role in organic synthesis. Due to its carboxylic acid group, it can act as an organic substrate in various reactions. It’s involved in substitution, addition, condensation, polymerization, and copolymerization reactions. This versatility makes it a valuable compound for synthesizing small molecules and macromolecules that are crucial in developing pharmaceuticals and other organic compounds .

Nanotechnology

In the field of nanotechnology, 3-Cyanooxane-3-carboxylic acid is used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like nanotubes and graphene. Its carboxylic acid group can easily interact with polar compounds, forming hydrogen bridges and thus obtaining high boiling points, which is essential for the stability of nanomaterials .

Polymer Industry

The polymer industry benefits from the use of 3-Cyanooxane-3-carboxylic acid as it can serve as a monomer, additive, or catalyst in the production of synthetic or natural polymers. Its chemical structure, which is highly polar, allows it to interact with other compounds to form durable and stable polymers .

Medicinal Chemistry

Carboxylic acids, including 3-Cyanooxane-3-carboxylic acid, are fundamental in medicinal chemistry. They are used in the synthesis of drug molecules, where they can introduce polarity and improve the solubility of drugs in polar solvents like water or alcohols, which is crucial for drug delivery and absorption .

Food Industry

In the food industry, 3-Cyanooxane-3-carboxylic acid can be used as a food additive due to its solubility and reactivity. It can act as a preservative or flavor enhancer, improving the shelf life and taste of various food products .

Cosmetics and Personal Care

The cosmetics and personal care industry utilizes 3-Cyanooxane-3-carboxylic acid in the formulation of products due to its solubility and ability to react with other compounds. It can be found in skincare products, where it may help to adjust the pH or act as a mild exfoliant .

Eigenschaften

IUPAC Name |

3-cyanooxane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUHIXJGHGHVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)